molecular formula C13H13N3O2 B12949705 N-Ethyl-2-(1H-imidazole-2-carbonyl)benzamide CAS No. 62366-92-1

N-Ethyl-2-(1H-imidazole-2-carbonyl)benzamide

Cat. No.: B12949705
CAS No.: 62366-92-1
M. Wt: 243.26 g/mol
InChI Key: KYRUJHJNPDYJHZ-UHFFFAOYSA-N
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Description

N-Ethyl-2-(1H-imidazole-2-carbonyl)benzamide is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a benzamide moiety attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(1H-imidazole-2-carbonyl)benzamide typically involves the cyclization of amido-nitriles or the reaction of acetophenones with benzylic amines. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the use of N-heterocyclic carbenes as catalysts for the reaction of acetophenones and benzylic amines in the presence of an oxidant like tert-butylhydroperoxide .

Industrial Production Methods

Industrial production of imidazole derivatives often involves multi-component reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. These reactions typically use catalysts such as erbium triflate and involve the reaction of α-azido chalcones, aryl aldehydes, and anilines .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(1H-imidazole-2-carbonyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like tert-butylhydroperoxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: tert-Butylhydroperoxide as an oxidant.

    Reduction: Lithium aluminum hydride as a reducing agent.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

N-Ethyl-2-(1H-imidazole-2-carbonyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: Used in the development of agrochemicals and functional materials

Mechanism of Action

The mechanism of action of N-Ethyl-2-(1H-imidazole-2-carbonyl)benzamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. The benzamide moiety can also contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-2-(1H-imidazole-2-carbonyl)benzamide is unique due to the presence of both the ethyl group and the benzamide moiety, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

62366-92-1

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

N-ethyl-2-(1H-imidazole-2-carbonyl)benzamide

InChI

InChI=1S/C13H13N3O2/c1-2-14-13(18)10-6-4-3-5-9(10)11(17)12-15-7-8-16-12/h3-8H,2H2,1H3,(H,14,18)(H,15,16)

InChI Key

KYRUJHJNPDYJHZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=CC=C1C(=O)C2=NC=CN2

Origin of Product

United States

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